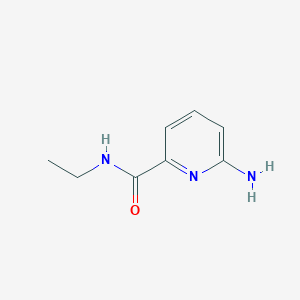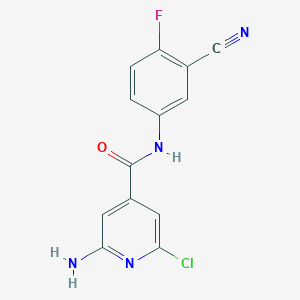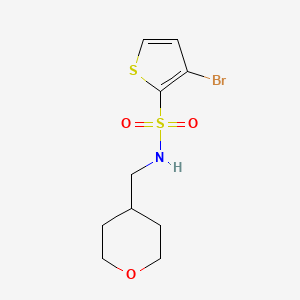![molecular formula C13H18ClNO B7555169 N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that has gained popularity in recent years due to its unique properties. DCK belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). DCK has been studied extensively for its potential use in scientific research due to its dissociative and hallucinogenic effects.
作用機序
DCK works by blocking the NMDA receptor in the brain, which is responsible for the transmission of pain signals. This results in a dissociative state, where the user feels disconnected from their surroundings. DCK also affects the serotonin and dopamine systems in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DCK has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory. DCK has also been shown to increase the release of dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects. Physiologically, DCK has been shown to cause a decrease in heart rate and blood pressure, as well as a decrease in body temperature.
実験室実験の利点と制限
One of the main advantages of using DCK in laboratory experiments is its potency and selectivity. DCK is highly selective for the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the main limitations of using DCK in laboratory experiments is its potential for abuse. DCK has a high potential for abuse and dependence, which may limit its usefulness in certain research settings.
将来の方向性
There are a number of future directions for research on DCK. One area of research is in the development of new antidepressant and anxiolytic drugs based on the structure of DCK. Another area of research is in the development of new analgesic drugs based on the properties of DCK. Additionally, there is a need for further research into the potential long-term effects of DCK use, as well as the potential for abuse and dependence. Overall, DCK has the potential to be a valuable tool in scientific research, but further research is needed to fully understand its properties and potential applications.
合成法
The synthesis of DCK involves the reaction of 3-chlorobenzyl chloride with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield DCK. The synthesis of DCK is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
DCK has been studied extensively for its potential use in scientific research. One of the most promising areas of research is in the field of neuroscience, where DCK has been shown to have potent antidepressant and anxiolytic effects. DCK has also been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic properties.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-2-12(8-13)10-15-9-11-4-6-16-7-5-11/h1-3,8,11,15H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQOCYXRDKLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)

![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![3-[[(3-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7555124.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555136.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)

![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)
![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)